Fenylazetidines
Phenylazetidines are a class of organic compounds characterized by the presence of an azetidine ring fused to a phenyl group. These molecules exhibit diverse chemical properties and structural features, making them valuable in various applications across pharmaceuticals, agrochemicals, and materials science. The azetidine ring confers unique steric hindrance and electronic effects, which can influence reactivity and biological activity. Phenylazetidines are often used as precursors for the synthesis of complex molecules due to their ease of modification and transformation through various functional group manipulations. Their ability to form stable intramolecular hydrogen bonds and engage in ring strain makes them interesting candidates for the design of novel drugs with improved pharmacokinetic properties. In pharmaceutical research, phenylazetidines have shown potential as inhibitors of enzyme activities, modulators of receptor interactions, and antiviral agents.

Structuur | Chemische naam | CAS | MF |
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2-(2,4-difluoro-6-methoxyphenyl)azetidine | 1270453-15-0 | C10H11F2NO |
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2-(azetidin-2-yl)-4-fluorophenol | 1270396-02-5 | C9H10FNO |
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2-(3-fluoro-2-methoxyphenyl)azetidine | 1270542-18-1 | C10H12FNO |
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2-4-fluoro-3-(trifluoromethyl)phenylazetidine | 1270439-09-2 | C10H9F4N |
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2-methyl-2-phenylazetidine | 1484541-53-8 | C10H13N |
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3-(4-Nitrophenyl)azetidine hydrochloride | 7606-34-0 | C9H11ClN2O2 |
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2-(naphthalen-1-yl)azetidine | 777887-00-0 | C13H13N |
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2-(2,4-dimethoxyphenyl)azetidine | 1270415-70-7 | C11H15NO2 |
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2-(2,6-dichlorophenyl)azetidine | 1270569-67-9 | C9H9Cl2N |
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3-(3-chloro-4-methoxyphenyl)azetidin-3-ol | 1388055-80-8 | C10H12ClNO2 |
Gerelateerde literatuur
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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